![molecular formula C16H14N2O2S B2517127 Morpholino(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478079-41-3](/img/structure/B2517127.png)

Morpholino(thieno[2,3-b]quinolin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

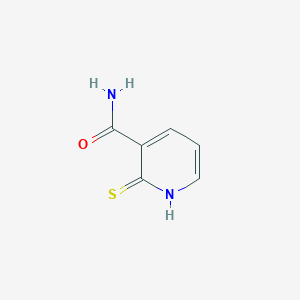

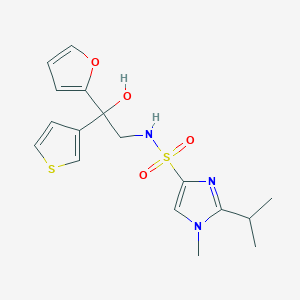

“Morpholino(thieno[2,3-b]quinolin-2-yl)methanone” is a compound that belongs to the class of 2,7-naphthyridines derivatives . These compounds have sparked great attention in recent years due to their biological uses .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis

The molecular structure of this compound was validated using spectral techniques such as Fourier Transform Infrared (FT-IR), Nuclear magnetic resonance (1 H NMR, 13 C NMR), and mass spectrum .Chemical Reactions Analysis

This compound was used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety . It was also used as a precursor to create original heterocyclic moieties, namely: pyrimidothienonaphthyridino and pyridothieno naphthyridino in compounds .Wissenschaftliche Forschungsanwendungen

Gene Regulation

“Morpholino(thieno[2,3-b]quinolin-2-yl)methanone” is used in the synthesis of photoactivatable cyclic caged morpholino oligomers (ccMOs) . These ccMOs are a promising tool to selectively regulate gene expression with spatiotemporal control . They can inhibit the DNA binding ability and the activity can be restored by brief illumination with 405-nm light .

Biological and Pharmacological Activities

Quinoline ring systems, which are part of the “Morpholino(thieno[2,3-b]quinolin-2-yl)methanone” structure, are widely used as the scaffold in a large number of synthetic and natural products with biological and pharmacological activities .

Drug Development

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Antisense Reagents

“Morpholino(thieno[2,3-b]quinolin-2-yl)methanone” is used in the synthesis of phosphorodiamidate morpholino oligomers (MOs) . MOs are powerful tools used to selectively modify the expression of a gene of interest .

Synthesis of Heterocyclic Compounds

“Morpholino(thieno[2,3-b]quinolin-2-yl)methanone” is used in the synthesis of heterocyclic compounds . These compounds have been synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .

Light-Triggered Regulation of Gene Function

“Morpholino(thieno[2,3-b]quinolin-2-yl)methanone” is used in the synthesis of photoactivatable cyclic caged morpholino oligomers (ccMOs) . These ccMOs can be used for light-triggered regulation of gene function .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

morpholin-4-yl(thieno[2,3-b]quinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-16(18-5-7-20-8-6-18)14-10-12-9-11-3-1-2-4-13(11)17-15(12)21-14/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCVAJPFUCXZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(thieno[2,3-b]quinolin-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)

![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)

![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)

![N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)